molecular formula C9H11BrO2 B2818712 5-Bromo-2-(2-hydroxypropan-2-yl)phenol CAS No. 1431547-08-8

5-Bromo-2-(2-hydroxypropan-2-yl)phenol

Cat. No.: B2818712
CAS No.: 1431547-08-8
M. Wt: 231.089
InChI Key: WCKADTCJGQXVHY-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Chemistry

Phenolic compounds are a major class of organic molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This structural arrangement gives rise to a unique set of chemical properties, distinct from those of aliphatic alcohols. The hydroxyl group's oxygen atom donates electron density into the aromatic ring, activating it towards electrophilic substitution reactions and increasing its acidity compared to alcohols. Phenols and their derivatives are foundational in numerous applications, from industrial polymers to pharmaceuticals. The properties of a phenolic compound can be finely tuned by adding various substituents to the aromatic ring.

Alkyl-substituted phenols, for instance, feature one or more alkyl groups on the benzene (B151609) ring. These substituents can influence the molecule's reactivity, acidity, and physical properties like solubility and boiling point. The position and size of the alkyl group are critical; for example, bulky groups in the ortho position (adjacent to the hydroxyl group) can create steric hindrance that affects reaction rates.

Significance of Bromine Substitution in Aromatic Systems

Halogenation, the introduction of halogen atoms like bromine onto an aromatic ring, is a fundamental transformation in organic synthesis. Bromine, being an electronegative element, withdraws electron density from the aromatic ring through the inductive effect, which generally deactivates the ring towards further electrophilic substitution. researchgate.net However, bromine also possesses lone pairs of electrons that can be donated into the ring via resonance, a competing effect that directs incoming electrophiles to the ortho and para positions. researchgate.net

This dual nature of inductive withdrawal and resonance donation makes bromine a highly useful substituent for controlling the regioselectivity of subsequent reactions. libretexts.org Furthermore, the carbon-bromine bond serves as a versatile synthetic handle. It can participate in a wide array of cross-coupling reactions (such as Suzuki and Heck reactions), allowing for the construction of more complex molecules. The presence of bromine also significantly increases the molecular weight and can alter the biological activity of the parent compound.

Relevance of Isopropyl Alcohol Functional Groups in Organic Structures

The 2-hydroxypropan-2-yl group, commonly derived from an isopropyl alcohol moiety, is a tertiary alcohol. In the structure of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, this group is attached to the phenol (B47542) ring at the ortho position. The presence of this group introduces several key features. As a tertiary alcohol, its hydroxyl group is sterically hindered, which can influence its reactivity in processes like esterification or oxidation. nih.gov

Overview of Research Approaches for Novel Organic Compounds

The investigation of a novel organic compound like this compound follows a structured scientific methodology. The initial step is typically its synthesis, which may involve multi-step reaction sequences designed through retrosynthetic analysis. researchgate.net Potential synthetic routes for this specific compound could involve the ortho-alkylation of 5-bromophenol or the bromination of 2-(2-hydroxypropan-2-yl)phenol (B144642).

Once synthesized, the compound must be purified, often using techniques like column chromatography or recrystallization. The definitive confirmation of its structure is achieved through a combination of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework, revealing the connectivity of atoms and the chemical environment of each proton and carbon. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, IR would show distinctive absorptions for the phenolic O-H, the alcoholic O-H, C-O bonds, and aromatic C-H and C=C bonds. libretexts.orgokstate.edu

Mass Spectrometry (MS): MS provides the precise molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns. nih.govdphen1.com The isotopic pattern of bromine (nearly equal abundances of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak, confirming its presence.

Further characterization would involve determining its physical properties, such as melting point and solubility, and evaluating its chemical reactivity through various reactions.

Predicted Physicochemical and Spectroscopic Data

Due to the absence of direct experimental literature for this compound, the following tables present predicted data based on the known properties of its constituent functional groups and closely related chemical analogs.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Appearance Likely a white to off-white solid at room temperature
Melting Point Expected to be higher than related liquid phenols (e.g., 2-isopropylphenol, m.p. 12-16°C) due to increased molecular weight and potential for hydrogen bonding.
Boiling Point Significantly higher than non-hydroxylated analogs due to hydrogen bonding.
Solubility Expected to have low solubility in water but good solubility in organic solvents like ethanol, acetone (B3395972), and DMSO.

| XLogP3 | 2.5 (Predicted) nih.gov |

Table 2: Predicted Spectroscopic Data

Technique Predicted Characteristic Features

| ¹H NMR | - Aromatic protons (3H) in the δ 6.8-7.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted ring.

  • Phenolic -OH proton as a broad singlet (δ ~4-7 ppm).
  • Alcoholic -OH proton as a singlet (δ ~1.5-3 ppm).
  • Two equivalent methyl group protons as a singlet (6H) at δ ~1.5 ppm. | | ¹³C NMR | - Aromatic carbons in the δ 110-160 ppm range.
  • Carbon bearing the phenolic -OH group (C-O) at δ ~150-155 ppm.
  • Carbon bearing the bromine atom (C-Br) at δ ~110-120 ppm.
  • Tertiary carbon of the isopropyl group (C-OH) at δ ~70-75 ppm.
  • Methyl carbons at δ ~25-30 ppm. | | IR Spectroscopy | - Broad O-H stretching band for the phenolic group (~3200-3550 cm⁻¹).
  • Broad O-H stretching band for the tertiary alcohol (~3300-3400 cm⁻¹).
  • Aromatic C-H stretching (~3030-3100 cm⁻¹).
  • Aliphatic C-H stretching (~2970 cm⁻¹).
  • Aromatic C=C stretching bands (~1500-1600 cm⁻¹).
  • C-O stretching bands (~1200-1260 cm⁻¹ for phenol, ~1150 cm⁻¹ for tertiary alcohol). | | Mass Spectrometry | - A distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.
  • Fragmentation may include the loss of a methyl group (M-15) and the loss of water (M-18). |
  • Properties

    IUPAC Name

    5-bromo-2-(2-hydroxypropan-2-yl)phenol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11BrO2/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,11-12H,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WCKADTCJGQXVHY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C1=C(C=C(C=C1)Br)O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11BrO2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    231.09 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1431547-08-8
    Record name 5-bromo-2-(2-hydroxypropan-2-yl)phenol
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    Synthetic Methodologies and Route Optimization of 5 Bromo 2 2 Hydroxypropan 2 Yl Phenol

    Retrosynthetic Analysis of the Target Compound

    Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, two primary disconnections are logical. The first involves disconnecting the carbon-carbon bond of the isopropanol (B130326) group, leading to a brominated phenol (B47542) precursor and an acetone (B3395972) equivalent. The second approach involves disconnection of the carbon-bromine bond, suggesting a precursor of 2-(2-hydroxypropan-2-yl)phenol (B144642) which would then undergo electrophilic bromination. These two pathways represent the most direct routes to the target molecule.

    Precursor Identification and Synthesis Strategies

    Based on the retrosynthetic analysis, two main precursor-driven strategies emerge: one beginning with a brominated phenol and the other with a phenol bearing the isopropanol moiety.

    A key intermediate for one synthetic route is a brominated phenol. The synthesis of various bromophenols is well-documented. For instance, p-bromophenol can be synthesized by the bromination of phenol in carbon disulfide. orgsyn.org The reaction of phenol with bromine in carbon disulfide at temperatures below 5°C can yield p-bromophenol in high yields (80-84%). orgsyn.org Similarly, o-bromophenol can be prepared by brominating phenolsulfonic acid. orgsyn.org The synthesis of 5-bromo-2-methoxyphenol (B1267044) involves the protection of the hydroxyl group of o-methoxyphenol via acetylation, followed by bromination with bromine under iron powder catalysis, and subsequent deacetylation. google.com These methods highlight the feasibility of producing suitably substituted bromophenols for further functionalization.

    The introduction of the 2-hydroxypropan-2-yl group onto a phenolic ring is typically achieved through Friedel-Crafts alkylation using acetone or a related precursor. quora.comslchemtech.com This reaction is an electrophilic aromatic substitution where a carbocation, generated from the alkylating agent with the aid of a Lewis acid catalyst, is attacked by the electron-rich aromatic ring. jk-sci.com The reaction of phenol with acetone, known as a Friedel-Crafts hydroxyalkylation, can proceed in the presence of an acid catalyst to form a tertiary carbocation that is stabilized by the phenol. quora.com Various catalysts can be employed for phenol alkylation, including Lewis acids like AlCl₃ and FeCl₃, as well as solid acid catalysts such as zeolites. slchemtech.comjk-sci.comresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product.

    Direct Synthesis Approaches

    Direct synthesis approaches aim to construct the target molecule in fewer steps, often by performing key transformations on a more complex substrate.

    This approach would involve the direct bromination of 2-(2-hydroxypropan-2-yl)phenol. The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org However, the high reactivity of phenols can lead to over-bromination, resulting in di- and tri-bromo products. libretexts.org To control the bromination and achieve mono-substitution, milder brominating agents or specific reaction conditions may be necessary. For example, the use of a less polar solvent can help to control the reaction. The bromination of phenol in various solvents has been studied to control the relative yields of ortho and para derivatives. orgsyn.org A two-step mechanism is generally proposed for electrophilic aromatic substitution, involving the formation of a positively charged arenium intermediate followed by the removal of a proton to restore aromaticity. libretexts.org

    This strategy involves the alkylation of a pre-brominated phenol with acetone. The Friedel-Crafts alkylation of an appropriate bromophenol, such as 4-bromophenol (B116583), with acetone in the presence of a Lewis acid would introduce the isopropanol group. slchemtech.comjk-sci.com The bromine atom is a deactivating but ortho-, para-directing group. Therefore, the alkylation would be expected to occur at the position ortho to the hydroxyl group. The choice of Lewis acid catalyst is crucial and can range from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄), depending on the reactivity of the substrate. jk-sci.com The use of an excess of the aromatic reactant can help to minimize polyalkylation. jk-sci.com

    Data Tables

    Table 1: Examples of Phenol Bromination Conditions

    Phenol DerivativeBrominating AgentCatalyst/SolventProduct(s)Yield (%)
    PhenolBr₂CS₂p-Bromophenol80-84
    o-MethoxyphenolBr₂Iron powder / DMF5-Bromo-2-methoxyphenolNot specified
    PhenolBr₂H₂SO₄/CH₃COOHNot specifiedNot specified

    Table 2: Examples of Phenol Alkylation Conditions

    Phenol DerivativeAlkylating AgentCatalystProduct(s)Conversion/Selectivity
    PhenolIsopropanolH-beta zeoliteIsopropylphenols94% conversion
    PhenolIsopropanolMCM-49 zeoliteIsopropylphenols61% conversion, 70% selectivity
    m-CresolIsopropyl alcoholStrong acid resinO- and C-alkylated productsDependent on conditions

    Catalytic Systems for Enhanced Yields and Selectivity

    The efficiency of the synthesis of this compound is highly dependent on the catalytic systems employed. These catalysts are crucial for controlling the regioselectivity of the C-C bond formation (alkylation) and for activating the reagents in the C-Br bond formation (bromination), ultimately leading to higher yields and product purity.

    Transition metal catalysts, particularly Lewis acids, are pivotal in the Friedel-Crafts alkylation step, where the 2-(2-hydroxypropan-2-yl) group is introduced to the phenol ring. jk-sci.com This reaction typically involves the alkylation of phenol with acetone or a related alkylating agent. quora.com

    C-C Bond Formation: The reaction is an electrophilic aromatic substitution where a catalyst is used to generate a carbocation or a carbocation-like complex from the alkylating agent. organic-chemistry.org Various transition metal-based Lewis acids can catalyze this transformation. While classic catalysts like AlCl₃ are effective, they are often required in stoichiometric amounts because the product ketone can form a stable complex with the catalyst. wikipedia.org Milder and more catalytic options include zinc chloride (ZnCl₂), iron chloride (FeCl₃), and samarium triflate. organic-chemistry.orgresearchgate.net For the synthesis of the 2-(2-hydroxypropan-2-yl)phenol intermediate, a combination of ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenols, which is the desired selectivity for this synthesis. researchgate.net Gold and ruthenium-based catalysts have also been developed for the ortho-alkylation of phenols with alcohols. rsc.org

    C-Br Bond Formation: While the bromination of highly activated rings like phenols is often achieved via electrophilic substitution without a metal catalyst, transition metal-catalyzed methods for C-H functionalization are an area of ongoing research. acs.orgnih.gov These methods can offer alternative pathways and selectivities. However, for this specific synthesis, direct bromination using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent is more common due to the high reactivity of the 2-(2-hydroxypropan-2-yl)phenol intermediate. cambridgescholars.com

    Table 1: Comparison of Transition Metal Catalysts for Phenol Alkylation
    Catalyst TypeExamplesRole in SynthesisAdvantages/Disadvantages
    Strong Lewis AcidsAlCl₃, AlBr₃, FeCl₃C-C bond formation (Friedel-Crafts)Adv: Very active. jk-sci.comDisadv: Often required stoichiometrically, can lead to polyalkylation, moisture sensitive. organic-chemistry.orgwikipedia.org
    Mild/Moderate Lewis AcidsZnCl₂, SnCl₄, TiCl₄C-C bond formation (Friedel-Crafts)Adv: Can be used in catalytic amounts, may offer better selectivity. jk-sci.comresearchgate.netDisadv: May be less reactive than strong Lewis acids.
    Advanced Catalytic SystemsRu-based, Au-based complexesOrtho-selective C-H alkylationAdv: High regioselectivity for ortho position. rsc.orgDisadv: Higher cost, catalyst sensitivity.

    Organocatalysis utilizes small organic molecules to accelerate chemical reactions and offers a metal-free alternative, contributing to greener chemistry. wikipedia.org In the synthesis of this compound, organocatalysts can play a role in both the alkylation and bromination steps.

    Alkylation Step: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA), can catalyze the Friedel-Crafts reaction. researchgate.net They function by protonating the carbonyl group of acetone, increasing its electrophilicity and facilitating the attack by the phenol ring. Synergistic catalysis, combining a Lewis acid like ZnCl₂ with a Brønsted acid like CSA, can enhance both reactivity and ortho-selectivity. researchgate.net

    Bromination Step: While not catalytic in the traditional sense, the choice of reagents and additives can be viewed through the lens of organocatalytic principles. For instance, the use of sulfoxides in combination with HBr for regioselective bromination relies on the organic sulfoxide (B87167) to act as an oxidant and control the release of the brominating species. ccspublishing.org.cn This approach avoids the use of elemental bromine and provides high para-selectivity, which is crucial for introducing the bromine at the 5-position of the 2-substituted phenol intermediate. ccspublishing.org.cnchemistryviews.org

    Reaction Pathway Elucidation and Mechanistic Studies

    Understanding the reaction mechanism is key to optimizing the synthesis. The formation of this compound likely proceeds via a two-stage pathway: ortho-alkylation followed by para-bromination.

    Mechanism of Friedel-Crafts Alkylation: The reaction begins with the activation of acetone by a Lewis or Brønsted acid catalyst. The acid coordinates to or protonates the carbonyl oxygen, generating a highly electrophilic tertiary carbocation (or a related activated complex). quora.com The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation. The hydroxyl group of phenol is a strong ortho-, para-director. Ortho-alkylation is often favored due to the potential for the catalyst to coordinate with the phenolic oxygen, creating a template effect that directs the incoming electrophile to the adjacent position. researchgate.net Following the electrophilic attack, an arenium ion intermediate is formed. A subsequent deprotonation step restores the aromaticity of the ring, yielding 2-(2-hydroxypropan-2-yl)phenol and regenerating the acid catalyst. wikipedia.org

    Mechanism of Electrophilic Bromination: The intermediate, 2-(2-hydroxypropan-2-yl)phenol, is a highly activated aromatic ring. Both the hydroxyl and the alkyl groups are ortho-, para-directing. The position para to the strong -OH directing group (C5) is sterically accessible and electronically favored for the next substitution. The bromination mechanism involves the generation of an electrophilic bromine species (Br⁺) from a source like Br₂ or NBS. ccspublishing.org.cn This electrophile is attacked by the π-electrons of the activated phenol ring. This attack preferentially occurs at the C5 position, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is removed from this intermediate, restoring aromaticity and yielding the final product, this compound. chemrxiv.org

    Green Chemistry Principles in Synthetic Design

    Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key areas of focus include solvent choice and waste minimization. youtube.com

    Solvents contribute significantly to the environmental impact of chemical processes. researchgate.net Traditional Friedel-Crafts and bromination reactions often use hazardous solvents like chlorinated hydrocarbons or carbon disulfide. cambridgescholars.com Green chemistry encourages the use of safer, more sustainable alternatives.

    Alternative Solvents: Research has focused on identifying greener solvents for phenol synthesis and functionalization. Ethanol has been highlighted as a green and convenient solvent for reactions like the ipso-hydroxylation of boronic acids to phenols and subsequent brominations. rsc.orgnih.gov Other bio-derived solvents like d-limonene are also being explored as potential replacements for traditional aromatic solvents. bohrium.com For some reactions, solvent-free conditions are possible, representing the ideal scenario by eliminating solvent waste entirely. researchgate.net

    Solvent Reduction: Beyond replacement, minimizing the volume of solvent used is a key strategy. This can be achieved through process intensification or by choosing catalytic systems that operate efficiently at higher concentrations.

    Table 2: Comparison of Solvents for Phenol Synthesis & Bromination
    SolventClassificationConsiderations for Use
    Chlorinated Solvents (e.g., Dichloromethane)Hazardous/UndesirableEffective but pose significant environmental and health risks. researchgate.net
    Carbon DisulfideHazardous/UndesirableTraditionally used in phenol bromination but is highly flammable and toxic.
    AcetonitrileUsableA common polar aprotic solvent, effective for many reactions including bromination. chemistryviews.orgchemrxiv.org
    EthanolGreen/PreferredBio-based, low toxicity, effective for some modern phenol synthesis and functionalization methods. rsc.orgnih.gov
    WaterGreen/PreferredThe greenest solvent, but substrate solubility can be a major limitation. nih.gov
    Solvent-FreeIdealEliminates solvent waste but may require higher temperatures or specialized equipment. researchgate.net

    Minimizing waste is a core principle of green chemistry, often measured by metrics like atom economy and the E-factor (mass of waste per mass of product).

    Catalysis over Stoichiometric Reagents: Using catalytic amounts of a Lewis acid (e.g., 2.5 mol% Fe(III) salts) for the Friedel-Crafts step is vastly preferable to using stoichiometric amounts of AlCl₃. researchgate.net This dramatically reduces the amount of inorganic waste generated during workup.

    Atom Economy: The choice of reagents directly impacts atom economy. For the bromination step, using a system like HBr with an oxidizing agent such as a sulfoxide or hydrogen peroxide is highly atom-economical, as the main byproduct is water. ccspublishing.org.cn This is superior to using NBS, where succinimide (B58015) is generated as a stoichiometric byproduct. cambridgescholars.com A system using KBr and an oxidizing agent like ZnAl–BrO₃⁻–layered double hydroxides also demonstrates high atom economy and excellent regioselectivity for monobromination. mdpi.com

    Byproduct Recycling: In some synthetic routes, byproducts can be recycled. For example, in a bromination method using TMSBr and a substituted sulfoxide, the resulting thioether byproduct can potentially be recovered and re-oxidized to the sulfoxide for reuse, further reducing waste. chemistryviews.org

    By carefully selecting catalytic systems and designing the synthesis with green principles in mind, the production of this compound can be optimized for higher yields, improved selectivity, and minimal environmental impact.

    Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 2 Hydroxypropan 2 Yl Phenol

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "5-Bromo-2-(2-hydroxypropan-2-yl)phenol". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity can be constructed.

    The predicted ¹H NMR spectrum of "this compound" provides distinct signals for each type of proton in the molecule. The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The protons of the 2-hydroxypropan-2-yl group and the phenolic hydroxyl group will also exhibit unique resonances.

    Aromatic Protons: The three protons on the phenyl ring (H-3, H-4, and H-6) are chemically non-equivalent and are expected to resonate in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current.

    The proton at the C-6 position is anticipated to appear as a doublet, coupled only to the H-4 proton (meta-coupling).

    The proton at the C-4 position should appear as a doublet of doublets, resulting from coupling to both the H-3 (ortho-coupling) and H-6 (meta-coupling) protons.

    The proton at the C-3 position is expected to be a doublet, coupled to the H-4 proton (ortho-coupling).

    Aliphatic Protons: The six protons of the two methyl groups in the 2-hydroxypropan-2-yl substituent are chemically equivalent. Due to the free rotation around the C-C single bonds, they are expected to produce a single, sharp signal (singlet) in the upfield region (typically δ 1.5-1.7 ppm).

    Hydroxyl Protons: The spectrum will contain two distinct singlets for the phenolic hydroxyl (-OH) and the tertiary alcohol hydroxyl (-OH) protons. Their chemical shifts can be variable and are dependent on factors such as solvent, concentration, and temperature. The phenolic proton is typically more deshielded than the alcoholic proton.

    Table 1: Predicted ¹H NMR Data for this compound

    Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    H-3 6.85 d J = 8.5 Hz
    H-4 7.20 dd J = 8.5, 2.5 Hz
    H-6 7.35 d J = 2.5 Hz
    -C(CH₃)₂ 1.55 s N/A
    Phenolic -OH Variable s N/A

    Note: Predicted values are based on computational models. s = singlet, d = doublet, dd = doublet of doublets.

    The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For "this compound", nine distinct signals are expected.

    Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The carbon atom attached to the phenolic hydroxyl group (C-2) is expected to be the most deshielded among the aromatic carbons. The carbon bearing the bromine atom (C-5) will also show a characteristic chemical shift. The remaining four aromatic carbons (C-1, C-3, C-4, C-6) will resonate at distinct frequencies based on their electronic environment.

    Aliphatic Carbons: The spectrum will show three signals for the aliphatic carbons. The quaternary carbon of the 2-hydroxypropan-2-yl group (C-7) will appear in the δ 70-75 ppm region. The two equivalent methyl carbons (C-8 and C-9) will produce a single, more intense signal in the upfield region, typically around δ 30 ppm.

    Table 2: Predicted ¹³C NMR Data for this compound

    Carbon Assignment Predicted Chemical Shift (δ, ppm)
    C-1 129.5
    C-2 152.0
    C-3 118.0
    C-4 132.5
    C-5 115.0
    C-6 134.0
    C-7 (-C(OH)) 72.5

    Note: Predicted values are based on computational models.

    COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons: H-3 with H-4, and H-4 with H-6. No correlations would be expected for the methyl or hydroxyl protons as they are singlets.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling). Expected correlations would include: H-3 to C-3, H-4 to C-4, H-6 to C-6, and the methyl protons to the methyl carbons (C-8/C-9).

    HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range connectivity (two to three bonds, ²JCH and ³JCH). Crucial HMBC correlations for confirming the structure would include:

    Correlations from the methyl protons (H-8/H-9) to the quaternary aliphatic carbon (C-7) and the aromatic carbon C-1.

    Correlations from the aromatic proton H-3 to carbons C-1, C-2, and C-5.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, irrespective of their bonding. A key NOESY correlation would be expected between the methyl protons (H-8/H-9) and the aromatic proton at the C-6 position, confirming the spatial proximity of the 2-hydroxypropan-2-yl group to that part of the aromatic ring.

    Mass Spectrometry (MS) Characterization

    Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

    HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. The molecular formula for "this compound" is C₉H₁₁BrO₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be two peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), representing the [M]⁺• and [M+2]⁺• ions.

    Table 3: Predicted HRMS Data for the Molecular Ion of this compound

    Ion Formula Isotope Calculated m/z
    [C₉H₁₁⁷⁹BrO₂]⁺• ⁷⁹Br 229.9943

    The fragmentation pattern provides a fingerprint of the molecule, revealing information about its structural components.

    Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation. A primary and highly favorable fragmentation pathway for "this compound" is the alpha-cleavage of a methyl group from the molecular ion. This results in the loss of a methyl radical (•CH₃) to form a very stable benzylic oxonium ion. This fragment is often the base peak in the spectrum. Another significant fragmentation would be the loss of a water molecule.

    Electrospray Ionization (ESI-MS): This is a softer ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ would be readily observed. In negative ion mode, the deprotonated molecule [M-H]⁻, formed by the loss of the acidic phenolic proton, would be the dominant species. Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show a primary fragmentation corresponding to the loss of a neutral water molecule (H₂O).

    Table 4: Plausible Mass Spectrometry Fragments for this compound

    m/z (for ⁷⁹Br) Proposed Fragment Ion Ionization Mode
    230.0 / 232.0 [M+H]⁺ ESI (+)
    228.9 / 230.9 [M-H]⁻ ESI (-)
    215.0 / 217.0 [M - CH₃]⁺ EI
    212.0 / 214.0 [M - H₂O]⁺• EI

    Table 5: List of Compounds Mentioned

    Compound Name

    In-Depth Spectroscopic and Structural Data for this compound Not Available in Public Scientific Literature

    Following a comprehensive search of scientific databases and literature, it has been determined that detailed experimental data for the advanced spectroscopic and structural elucidation of the chemical compound this compound is not currently available in the public domain. Specifically, published research findings and data tables for Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography for this particular compound could not be located.

    Therefore, it is not possible to provide a detailed, evidence-based article on the following topics as requested:

    X-ray Crystallography for Solid-State Structure Determination

    Absolute Configuration Determination

    While general spectroscopic principles allow for the prediction of characteristic signals based on the compound's structure—which includes a phenolic hydroxyl group, a tertiary alcohol, and a substituted aromatic ring—the generation of a scientifically accurate article with specific data, as mandated by the instructions, requires experimentally determined and published results. Without access to such primary data, any attempt to create the requested data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy.

    Researchers and chemists rely on peer-reviewed, published data for the definitive characterization of chemical compounds. The absence of such data for this compound suggests that it may be a novel compound, a research intermediate that has not been fully characterized, or that its characterization data has not been made publicly available.

    Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 2 Hydroxypropan 2 Yl Phenol

    Reactions Involving the Phenolic Hydroxyl Group

    The phenolic hydroxyl group is a primary site for various chemical reactions, including esterification, etherification, and oxidation. Its acidic nature and the lone pair of electrons on the oxygen atom are central to its reactivity.

    Esterification and Etherification Reactions

    The hydroxyl group of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol can be readily converted into esters and ethers, which are common strategies for protecting the phenolic group or for introducing new functionalities.

    Esterification of phenols is typically achieved by reaction with carboxylic acids, acid anhydrides, or acyl chlorides. While direct esterification with carboxylic acids is possible, it often requires harsh conditions and a strong acid catalyst. A more efficient method involves the use of acid anhydrides or acyl chlorides in the presence of a base. For instance, the reaction with acetic anhydride (B1165640) in the presence of a catalyst like a strong acid can yield the corresponding acetate (B1210297) ester. Similarly, reaction with benzoyl chloride in the presence of a base would yield the benzoate (B1203000) ester. The reactivity of the phenol (B47542) can be enhanced by converting it to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521).

    Acylating AgentCatalyst/BaseTypical Product
    Acetic AnhydrideStrong Acid (e.g., H₂SO₄)4-bromo-2-(2-hydroxypropan-2-yl)phenyl acetate
    Benzoyl ChlorideBase (e.g., Pyridine, NaOH)4-bromo-2-(2-hydroxypropan-2-yl)phenyl benzoate

    Etherification of the phenolic hydroxyl group is commonly accomplished through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a strong base to form the phenoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment of this compound with sodium hydroxide followed by reaction with methyl iodide would produce the corresponding methyl ether. Palladium-catalyzed etherification reactions have also been developed, offering an alternative route to aryl ethers under mild conditions. organic-chemistry.org

    Alkylating AgentBaseTypical Product
    Methyl IodideStrong Base (e.g., NaOH, K₂CO₃)1-bromo-4-methoxy-2-(2-hydroxypropan-2-yl)benzene
    Ethyl BromideStrong Base (e.g., NaOH, K₂CO₃)1-bromo-4-ethoxy-2-(2-hydroxypropan-2-yl)benzene

    Oxidation and Reduction Pathways

    The phenolic hydroxyl group can undergo oxidation, although the reaction is more complex than the oxidation of alcohols. Phenols are susceptible to oxidation to form quinones. researchgate.net Strong oxidizing agents can lead to the formation of benzoquinones. For this compound, oxidation would likely yield a substituted quinone, though the specific product would depend on the oxidant and reaction conditions. Reagents like Fremy's salt (potassium nitrosodisulfonate) are known to oxidize phenols to quinones. researchgate.net

    Conversely, the phenolic ring is generally resistant to reduction under typical catalytic hydrogenation conditions that would reduce an alkene. More forcing conditions are required to hydrogenate the aromatic ring.

    Reactions Involving the Isopropanol (B130326) Side Chain

    The tertiary alcohol of the 2-hydroxypropan-2-yl side chain exhibits its own characteristic reactivity, primarily oxidation and dehydration.

    Oxidation of the Secondary Alcohol to Ketone

    While the isopropanol side chain contains a tertiary alcohol, which is generally resistant to oxidation under standard conditions, it's important to note for context that secondary alcohols are readily oxidized to ketones. Common oxidizing agents for this transformation include chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid, also known as the Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. organic-chemistry.orgadichemistry.comwikipedia.org If a secondary alcohol were present on a similar phenolic compound, these reagents would be effective. For the tertiary alcohol in this compound, these reactions are not expected to occur.

    Dehydration Reactions

    The tertiary alcohol of the isopropanol side chain can undergo acid-catalyzed dehydration to form an alkene. Treatment of this compound with a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures would be expected to eliminate a molecule of water, yielding 5-bromo-2-(prop-1-en-2-yl)phenol. The stability of the resulting benzylic carbocation intermediate facilitates this reaction. Theoretical studies on similar 2-(hydroxy(aryl)methyl)phenols support the feasibility of such dehydration reactions.

    Reactivity of the Aromatic Ring

    The aromatic ring of this compound is activated towards electrophilic substitution by the strongly electron-donating hydroxyl group and deactivated by the moderately electron-withdrawing bromo group. The directing effects of these substituents will govern the position of incoming electrophiles.

    The hydroxyl group is a powerful ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one. In this molecule, the positions ortho and para to the hydroxyl group are C3, C5, and C1. The position para to the hydroxyl group (C5) is already substituted with a bromine atom. The positions ortho to the hydroxyl group are C1 (substituted with the isopropanol group) and C3. The positions ortho and para to the bromo group are C4, C6 (which is the same as C2), and C1.

    Given the strong activating and directing effect of the hydroxyl group, electrophilic substitution is most likely to occur at the positions ortho and para to it. Since the para position is blocked, substitution is expected to occur at the available ortho position (C3).

    Common electrophilic aromatic substitution reactions include:

    Halogenation: Further bromination or chlorination would likely occur at the C3 position, directed by the hydroxyl group.

    Nitration: Reaction with nitric acid in the presence of sulfuric acid would be expected to introduce a nitro group at the C3 position.

    Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃) would also be directed to the C3 position. youtube.comlibretexts.orgyoutube.comyoutube.comnih.gov

    It is important to note that the high reactivity of the phenol ring can sometimes lead to polysubstitution, and reaction conditions must be carefully controlled to achieve monosubstitution.

    While less common for this type of substrate, nucleophilic aromatic substitution (SNAr) could potentially occur at the carbon bearing the bromine atom if the ring were further activated with strongly electron-withdrawing groups. organic-chemistry.orgyoutube.comnih.gov However, under normal conditions, electrophilic substitution is the predominant reaction pathway for the aromatic ring.

    Nucleophilic Aromatic Substitution (SNAr) at Bromine Site

    Nucleophilic aromatic substitution (SNAr) is a substitution reaction wherein a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The viability of this reaction is highly dependent on the electronic properties of the ring. For the SNAr mechanism to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

    In the case of this compound, the substituents on the ring are a hydroxyl (-OH) group and a 2-hydroxypropan-2-yl group, both of which are considered electron-donating groups (EDGs). latech.edu These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. chemistrysteps.comlatech.edu Consequently, under standard reaction conditions, this compound is not expected to undergo nucleophilic aromatic substitution at the bromine site.

    However, recent advancements in synthetic methodology have explored novel strategies to activate electron-rich aryl halides for SNAr. One such strategy involves the transient generation of a phenoxyl radical from the phenol. nih.govosti.gov This radical species acts as a powerful, temporary electron-withdrawing group, which can significantly lower the activation barrier for nucleophilic attack, enabling substitution on otherwise inert substrates. nih.govosti.gov While not a classical approach, this homolysis-enabled electronic activation represents a potential pathway for the functionalization of electron-rich halophenols like this compound. osti.gov

    Further Electrophilic Aromatic Substitution (EAS) Investigations

    Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of the reaction are dictated by the electronic and steric properties of the substituents already present on the ring. libretexts.org The aromatic ring of this compound is trisubstituted with groups that exert competing or reinforcing directing effects.

    The directing influence of each substituent is as follows:

    Hydroxyl (-OH) group: As a strongly activating substituent, the hydroxyl group directs incoming electrophiles to the positions ortho and para relative to it (C2, C4, and C6). latech.edulibretexts.org

    2-hydroxypropan-2-yl group: This alkyl substituent is a weakly activating group that also directs ortho and para (C1, C3, and C5). latech.edulibretexts.org

    Bromine (-Br) atom: Halogens are a unique class of substituents that are weakly deactivating yet direct incoming electrophiles to the ortho and para positions (C1, C3, and C6). latech.edulibretexts.org

    Considering the positions on the this compound ring (C1-OH, C2-alkyl, C5-Br), the unoccupied positions are C3, C4, and C6. The powerful activating and directing effect of the hydroxyl group is generally dominant. It strongly directs towards positions C4 (para) and C6 (ortho). The alkyl group directs towards C3 (ortho), and the bromine atom also directs towards C3 and C6 (ortho).

    Therefore, further electrophilic substitution is predicted to occur primarily at the C4 and C6 positions, which are activated by the potent hydroxyl group and at least one other substituent. The C3 position is less favored as it is only activated by the weaker alkyl and bromo directors. Furthermore, steric hindrance from the bulky adjacent 2-hydroxypropan-2-yl group may disfavor substitution at the C3 position. latech.edu The final product distribution between C4 and C6 would depend on the specific electrophile and reaction conditions used.

    Palladium-Catalyzed Cross-Coupling Reactions

    The bromine atom at the C5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental tools in modern organic synthesis for creating complex molecular architectures.

    Suzuki-Miyaura Coupling for C-C Bond Formation

    The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. youtube.com Aryl bromides are highly effective coupling partners in this reaction. youtube.com this compound can be coupled with a wide variety of boronic acids to introduce new aryl, heteroaryl, alkyl, or vinyl substituents at the C5 position. nih.gov While the ortho 2-hydroxypropan-2-yl group imposes some steric hindrance, modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands are effective at promoting couplings of sterically demanding substrates. princeton.edu

    Boronic Acid/EsterTypical CatalystTypical BaseTypical SolventExpected Product
    Phenylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O5-Phenyl-2-(2-hydroxypropan-2-yl)phenol
    4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O5-(4-Methoxyphenyl)-2-(2-hydroxypropan-2-yl)phenol
    Potassium vinyltrifluoroboratePdCl₂(dppf)-CH₂Cl₂Cs₂CO₃Toluene/H₂O5-Vinyl-2-(2-hydroxypropan-2-yl)phenol

    Buchwald-Hartwig Amination for C-N Bond Formation

    The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of aryl halides with primary or secondary amines. wikipedia.org This reaction has become a cornerstone for the synthesis of anilines and their derivatives. The development of specialized catalyst systems, particularly those employing bulky dialkylbiaryl phosphine or ferrocene-based ligands, allows for the efficient amination of sterically hindered aryl bromides. wikipedia.orgrug.nl These advanced systems can effectively couple this compound with a diverse range of amines, including primary amines, secondary amines, and even ammonia (B1221849) equivalents. wikipedia.org

    AmineTypical Catalyst/LigandTypical BaseTypical SolventExpected Product
    AnilinePd₂(dba)₃ / XPhosNaOt-Bu or K₃PO₄Toluene or Dioxane5-(Phenylamino)-2-(2-hydroxypropan-2-yl)phenol
    MorpholinePd(OAc)₂ / RuPhosCs₂CO₃Toluene5-Morpholino-2-(2-hydroxypropan-2-yl)phenol
    n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF5-(Butylamino)-2-(2-hydroxypropan-2-yl)phenol

    Sonogashira Coupling for C-C Bond Formation with Alkynes

    The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding an arylalkyne. organic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of aryl bromides in Sonogashira couplings can be influenced by steric factors. Electron-rich and sterically demanding aryl bromides with substituents in the ortho position, such as this compound, may require carefully selected bulky phosphine ligands or higher catalyst loadings to achieve high conversion rates. nih.gov Nevertheless, this reaction provides a direct route to introduce alkynyl moieties at the C5 position.

    AlkyneTypical Catalyst SystemTypical BaseTypical SolventExpected Product
    PhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine (Et₃N)THF or DMF5-(Phenylethynyl)-2-(2-hydroxypropan-2-yl)phenol
    TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamine (DIPA)Toluene5-((Trimethylsilyl)ethynyl)-2-(2-hydroxypropan-2-yl)phenol
    1-HexynePdCl₂(PhCN)₂ / P(t-Bu)₃ / CuIEt₃NTHF5-(Hex-1-yn-1-yl)-2-(2-hydroxypropan-2-yl)phenol

    Theoretical and Computational Investigations of 5 Bromo 2 2 Hydroxypropan 2 Yl Phenol

    Quantum Chemical Calculations

    Quantum chemical calculations are pivotal in elucidating the fundamental electronic and structural properties of a molecule. For 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, these calculations would provide a granular view of its behavior at the atomic level.

    Geometry Optimization and Conformational Analysis

    The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). The optimization process minimizes the energy of the molecule to find its equilibrium geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

    Conformational analysis is also crucial, as the rotation around single bonds, particularly the C-C bond connecting the propan-2-ol group to the phenol (B47542) ring and the C-O bonds, can lead to different stable conformers. By mapping the potential energy surface as a function of these rotations, the most stable conformer(s) can be identified, which is essential for understanding the molecule's properties and reactivity.

    Table 1: Hypothetical Optimized Geometrical Parameters for this compound

    Parameter Bond Length (Å) Bond Angle (°)
    C-Br 1.905
    C-O (phenolic) 1.365
    C-C (ring) 1.390 - 1.405 118.0 - 121.0
    C-C (propanol) 1.530
    C-O (propanol) 1.430
    O-H (phenolic) 0.965

    Note: The data in this table is hypothetical and serves as an example of what would be obtained from geometry optimization calculations.

    Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

    The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

    For this compound, the HOMO is expected to be localized on the electron-rich phenol ring, particularly on the oxygen and bromine atoms, while the LUMO would likely be distributed over the aromatic ring.

    Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

    Orbital Energy (eV)
    HOMO -6.5
    LUMO -1.2

    Note: The data in this table is hypothetical and serves as an example of what would be obtained from electronic structure calculations.

    Electrostatic Potential Surface (EPS) Mapping

    The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying electrophilic and nucleophilic sites. In an EPS map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

    For this compound, the EPS map would likely show negative potential around the phenolic and alcoholic oxygen atoms and the bromine atom, indicating these as sites for electrophilic interaction. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them susceptible to nucleophilic interaction.

    Vibrational Frequency Calculations and Spectroscopic Correlation

    Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done at the same level of theory as the geometry optimization, provide the frequencies and intensities of the vibrational modes. The calculated spectrum can then be compared with experimental spectra to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the O-H stretching of the phenolic and alcoholic groups, C-H stretching of the aromatic ring and the methyl groups, C-O stretching, and the C-Br stretching.

    Reaction Mechanism Modeling using DFT

    DFT can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathway can be elucidated, and the activation energies can be determined. This provides insight into the feasibility and kinetics of a reaction. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated using these methods.

    Molecular Dynamics Simulations for Conformational Sampling

    Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the conformational changes and intermolecular interactions. For this compound, MD simulations could be used to explore its conformational landscape in different solvents, providing a more complete picture of its behavior in solution than static quantum chemical calculations alone.

    A thorough review of scientific literature and chemical databases indicates a lack of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on the derivatives of this compound for non-clinical outcomes. As such, detailed research findings and data tables on this specific topic are not available.

    Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach used in chemistry and biology to predict the activities of chemical compounds. The fundamental principle of QSAR is that the variations in the biological activities of a series of compounds are dependent on the differences in their molecular structures. researchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity.

    QSAR studies are applied in various fields, including drug discovery, toxicology, and environmental science, to predict the properties of new or untested chemical entities. nih.govnih.gov The process involves generating numerical representations of molecular features, known as descriptors, and correlating them with observed biological activity. nih.gov Descriptors can be categorized into several types, including steric, electronic, and hydrophobic parameters.

    While QSAR analyses have been conducted on various classes of phenolic compounds to understand their antioxidant or toxicological activities, specific research applying this methodology to derivatives of this compound has not been published. researchgate.netrsc.org Studies on other bromophenol derivatives have explored their antioxidant and anticancer activities, but these investigations did not involve the development of QSAR models. nih.gov Therefore, no specific data tables or detailed research findings concerning QSAR on derivatives of this compound can be presented.

    In Vitro Biological Activity Investigations and Mechanistic Insights

    In Vitro Enzyme Inhibition Assays (excluding clinical relevance)

    While direct enzymatic inhibition data for 5-Bromo-2-(2-hydroxypropan-2-yl)phenol is not extensively documented, the broader class of bromophenols has demonstrated significant inhibitory effects against various enzymes in vitro. Notably, bromophenols isolated from marine algae have shown potent inhibition of tyrosinase and protein tyrosine phosphatase 1B (PTP1B), enzymes implicated in pigmentation and metabolic regulation, respectively.

    For instance, certain bromophenols have exhibited competitive inhibitory activity against tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. The IC50 values for some of these natural bromophenols are in the micromolar range, indicating significant potency. researchgate.net The mechanism often involves the chelation of copper ions within the enzyme's active site by the hydroxyl groups of the phenol (B47542). nih.gov

    Receptor Binding Studies (excluding clinical relevance)

    It is important to note that the 2-hydroxypropan-2-yl group in this compound is a tertiary alcohol, which differs sterically and electronically from the simple alkyl chains more commonly studied. Therefore, its potential for receptor binding remains speculative and would require dedicated in vitro binding assays to be determined.

    Antioxidant Activity Profiling In Vitro

    Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant potential of bromophenols has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov

    The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50) or the Trolox Equivalent Antioxidant Capacity (TEAC). For many bromophenols, these values indicate potent radical scavenging activity, sometimes exceeding that of common synthetic antioxidants like butylated hydroxytoluene (BHT). nih.gov The number and position of both the bromine atoms and hydroxyl groups on the aromatic ring are key determinants of this activity. nih.gov

    While specific IC50 or TEAC values for this compound have not been reported, its chemical structure suggests it likely possesses antioxidant properties. The electron-donating phenolic hydroxyl group is the primary contributor to this activity. The bromine atom and the 2-hydroxypropan-2-yl group would modulate this activity through electronic and steric effects.

    Table 1: In Vitro Antioxidant Activity of Selected Phenolic Compounds

    Compound/ExtractAssayIC50 (µg/mL)Source
    Methanol extract of Vernonia amygdalinaDPPH94.92 nih.gov
    Ethanol extract of Vernonia amygdalinaDPPH94.83 nih.gov
    Aqueous extract of Vernonia amygdalinaDPPH111.4 nih.gov
    Methanol extract of Vernonia amygdalinaABTS179.8 nih.gov
    Ethanol extract of Anogeissus leiocarpusDPPH104.74 nih.gov
    Butylated hydroxyanisole (BHA)DPPH112.05 nih.gov
    Butylated hydroxytoluene (BHT)DPPH202.35 nih.gov

    This table presents data for comparative purposes and does not include this compound due to a lack of available data.

    Cytotoxicity Assessments in Cell Lines (excluding clinical relevance)

    The cytotoxic potential of phenolic compounds against various cancer cell lines is an active area of research. waocp.orgf1000research.com In vitro studies have shown that certain bromophenols isolated from marine sources exhibit cytotoxic effects against human cancer cell lines. researchgate.net The mechanisms underlying this cytotoxicity can be multifaceted, including the induction of apoptosis.

    For instance, some natural phenolic compounds have demonstrated dose-dependent growth inhibition and cytotoxicity in cell lines such as HL-60 (leukemia), K-562 (leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma). waocp.org The IC50 values for these compounds can vary widely depending on the specific compound and the cell line being tested. waocp.org

    Direct cytotoxicity data for this compound is not currently available. However, based on the activity of other substituted phenols, it is plausible that this compound could exhibit cytotoxic effects. The presence of the lipophilic bromine atom and the 2-hydroxypropan-2-yl group could influence its cellular uptake and interaction with intracellular targets.

    Table 2: In Vitro Cytotoxicity of a Selected Phenolic Compound

    CompoundCell LineIC50 (µM)Source
    2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP)MCF-783.23 tuni.fi
    2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP)SkBr3113.94 tuni.fi

    This table presents data for a related phenolic compound for illustrative purposes and does not include this compound due to a lack of available data.

    Antimicrobial Activity against Specific Microorganisms In Vitro

    Phenolic compounds are known to possess antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. nih.gov The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

    Studies on bromophenols and related salicylanilides have reported in vitro antimicrobial activity. nih.gov The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. For some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, MIC values against Gram-positive bacteria have been reported in the range of 2.5–5.0 mg/mL. nih.gov

    While there is no specific antimicrobial data for this compound, its structure, incorporating a phenolic hydroxyl group and a bromine atom, suggests that it may possess antimicrobial properties. The lipophilicity conferred by the substituents could facilitate its passage through microbial cell walls and membranes.

    Structure-Activity Relationships (SAR) from In Vitro Data

    Based on the available literature for bromophenols and related phenolic compounds, several structure-activity relationships (SAR) can be inferred that may be relevant to this compound.

    For antioxidant activity , the phenolic hydroxyl group is paramount. The position and nature of other substituents significantly modulate this activity. Halogenation, including bromination, can in some cases enhance antioxidant potential. nih.gov The position of the bromine atom at C5, para to the hydroxyl group, in conjunction with the ortho-2-hydroxypropan-2-yl group, would influence the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical, which are key factors in radical scavenging.

    In terms of enzyme inhibition , the SAR for bromophenols as tyrosinase inhibitors suggests that the presence of hydroxyl groups capable of chelating the copper ions in the active site is crucial. nih.gov For PTP1B inhibition, a higher degree of bromination on the aromatic ring has been associated with increased potency. mdpi.com The bulky 2-hydroxypropan-2-yl group on this compound could provide steric hindrance or favorable interactions within an enzyme's active site, thereby influencing its inhibitory profile.

    For antimicrobial activity , the lipophilicity and the acidic nature of the phenolic hydroxyl group are important. The presence of a halogen like bromine can increase the antimicrobial efficacy of phenolic compounds.

    Potential Applications and Materials Science Aspects

    Use as a Synthetic Building Block in Complex Molecule Synthesis

    The multifunctionality of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol makes it a promising intermediate in the synthesis of more complex molecular architectures. The three key functional groups each offer distinct reactive sites for a range of chemical transformations.

    The phenolic hydroxyl group is a versatile handle for various reactions. It can undergo etherification or esterification to introduce a wide array of substituents. The acidity of the phenolic proton allows for its use in base-mediated reactions.

    The bromine atom on the aromatic ring is a particularly valuable feature for synthetic chemists. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions and, more significantly, a key participant in numerous transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl compounds, acetylenic derivatives, and arylamines, respectively. The use of brominated phenols in the synthesis of natural product analogues and other complex organic molecules is a well-established strategy. researchgate.netencyclopedia.pubnih.gov

    The tertiary benzylic alcohol (2-hydroxypropan-2-yl group) also contributes to the compound's synthetic utility. This group can be dehydrated to form an isopropenyl substituent on the phenol (B47542) ring, which can then participate in various addition and polymerization reactions. Furthermore, tertiary benzylic alcohols can be activated under acidic conditions to act as leaving groups in substitution reactions, allowing for the introduction of other functional groups at this position. organic-chemistry.orgresearchgate.netacs.org

    Table 1: Potential Synthetic Transformations of this compound
    Functional GroupPotential Reaction TypePotential Product Class
    Phenolic HydroxylO-Alkylation / O-AcylationAryl ethers / Aryl esters
    Bromine AtomSuzuki CouplingBiphenyl derivatives
    Bromine AtomSonogashira CouplingAlkynyl-substituted phenols
    Bromine AtomBuchwald-Hartwig AminationAryl amine derivatives
    Tertiary Benzylic AlcoholDehydrationIsopropenyl-substituted phenol
    Tertiary Benzylic AlcoholSubstitution (after activation)Functionally substituted isopropylphenol

    Ligand Design for Metal Complexes

    The design of ligands is crucial for the development of metal complexes with specific catalytic, electronic, or therapeutic properties. nih.gov Phenolic compounds, particularly those with ortho-substituents containing donor atoms, are effective ligands for a variety of metal ions. redalyc.orgresearchgate.net this compound possesses two oxygen-based donor sites: the phenolic oxygen and the alcoholic oxygen.

    This arrangement allows the compound to potentially act as a bidentate ligand, chelating to a metal center through both oxygen atoms to form a stable ring structure. The substituents on the phenyl ring, namely the bromine atom and the bulky tertiary alcohol group, can influence the steric and electronic properties of the resulting metal complex. umsl.edutandfonline.com For instance, the electron-withdrawing nature of the bromine atom can affect the electron density at the metal center, while the steric bulk of the 2-hydroxypropan-2-yl group can influence the coordination geometry and the accessibility of the metal's active site. Such tuning of ligand properties is a key strategy in the development of catalysts and functional metal-based materials. umsl.edu

    Table 2: Potential Ligand Properties of this compound
    Structural FeatureInfluence on Metal ComplexPotential Application
    Phenolic and Alcoholic HydroxylsBidentate chelation (O, O' donors)Catalysis, functional materials
    Bromine AtomElectronic tuning of the metal centerModulation of catalytic activity
    2-hydroxypropan-2-yl GroupSteric hindrance around the metal centerControl of substrate selectivity in catalysis

    Integration into Polymer Systems

    Brominated phenols are a significant class of compounds used in polymer science, primarily for their flame-retardant properties. google.comeuropa.eueuropa.eu The presence of bromine in a polymer matrix can interfere with the combustion process in the gas phase, thereby reducing flammability. This compound could potentially be integrated into polymer systems in two main ways: as an additive flame retardant or as a reactive flame retardant.

    As an additive, the compound would be physically blended with a polymer. However, its true potential may lie in its use as a reactive monomer. The two hydroxyl groups provide sites for incorporation into polymer backbones through condensation polymerization. For example, it could be used in the synthesis of polyesters, polycarbonates, or epoxy resins. The covalent bonding of the brominated phenol into the polymer chain would prevent its leaching over time, a significant advantage over additive flame retardants. The resulting polymers would possess inherent flame retardancy due to the presence of the bromine atom. researchgate.net

    Table 3: Potential Roles in Polymer Systems
    Integration MethodPolymer TypeResulting Material Property
    Reactive MonomerPolyesters, Polycarbonates, Epoxy ResinsInherent flame retardancy
    AdditiveVarious thermoplastics and thermosetsFlame retardancy

    Precursor for Advanced Materials

    Substituted phenols are valuable precursors for the synthesis of advanced materials with tailored electronic and optical properties. nih.govresearchgate.netunits.it The phenolate (B1203915) anion, formed by deprotonation of the phenol, can be photoactive and has been explored for use in photoredox catalysis. acs.org

    The specific substitution pattern of this compound, with its bromine atom and hydroxyl groups, could be leveraged to create novel photoactive compounds. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce chromophoric or electronically active moieties. Subsequent modification of the hydroxyl groups could further tune the properties of the resulting material. The development of such materials is of interest for applications in organic electronics, sensors, and photochemistry.

    Table 4: Potential as a Precursor for Advanced Materials
    Material ClassKey Structural FeaturePotential Application
    Photoactive CompoundsPhenolic ring and modifiable functional groupsPhotocatalysis, organic electronics
    Functional DyesAromatic core with potential for extended conjugationSensors, imaging agents

    Future Research Directions and Unexplored Avenues

    Development of Novel and Efficient Synthetic Routes

    The synthesis of 5-Bromo-2-(2-hydroxypropan-2-yl)phenol is not yet well-established in the chemical literature, offering a prime opportunity for the development of new and efficient synthetic methodologies. A plausible and direct approach could involve a two-step process starting from 4-bromophenol (B116583).

    The initial step could be a Friedel-Crafts acylation of 4-bromophenol to produce 5-bromo-2-hydroxyacetophenone. uni-siegen.detcd.iersc.orgorganic-chemistry.org This reaction, typically catalyzed by a Lewis acid like aluminum chloride, would introduce the acetyl group ortho to the hydroxyl group, a regioselectivity often directed by the phenolic oxygen. uni-siegen.detcd.iersc.orgorganic-chemistry.org Subsequently, the ketone functionality of 5-bromo-2-hydroxyacetophenone could be converted to the tertiary alcohol via a Grignard reaction. mnstate.eduorganic-chemistry.org The addition of a methylmagnesium halide (e.g., methylmagnesium bromide) would yield the desired this compound. mnstate.eduorganic-chemistry.org

    However, the presence of the acidic phenolic proton complicates the Grignard reaction, as it would be quenched by the Grignard reagent. wikipedia.organswers.com This necessitates the use of a protecting group for the hydroxyl function prior to the Grignard addition, followed by a deprotection step, adding to the total number of steps. Future research could focus on optimizing these steps or exploring alternative one-pot syntheses. For instance, investigating different Lewis acids or reaction conditions for the Friedel-Crafts acylation could improve yields and reduce side products. Similarly, exploring alternative organometallic reagents or reaction conditions for the addition to the ketone might circumvent the need for a protecting group.

    A hypothetical multi-step synthesis is outlined below:

    StepReactionReagentsPotential Yield (%)
    1Protection of Phenolic -OH4-bromophenol, Protecting Agent (e.g., Acetic Anhydride)90-95
    2Friedel-Crafts AcylationProtected 4-bromophenol, Acetyl Chloride, AlCl₃75-85
    3Grignard ReactionAcylated intermediate, CH₃MgBr, Anhydrous Ether60-70
    4DeprotectionAcidic workup85-95

    Exploration of Bio-orthogonal Reactions

    The structure of this compound offers several handles for derivatization, making it a candidate for development into a probe for bio-orthogonal chemistry. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net Future research could focus on modifying the phenolic hydroxyl group or the tertiary alcohol to incorporate a "clickable" functional group.

    For instance, the phenolic hydroxyl could be etherified with a linker containing a terminal azide (B81097) or alkyne. This would allow the molecule to participate in the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. wikipedia.orgresearchgate.net These reactions are highly specific and have been widely used for labeling biomolecules in living cells. nih.gov

    Another avenue of exploration could be the conversion of the tertiary alcohol into a different functional group suitable for bio-orthogonal ligation. While more synthetically challenging, this could provide a dual-functional probe where the phenolic hydroxyl remains available for other interactions or modifications.

    The following table outlines potential bio-orthogonal handles that could be incorporated into the this compound scaffold and their corresponding ligation partners:

    Bio-orthogonal HandleLigation PartnerReaction TypePotential Application
    AzideAlkyneCuAAC or SPAACCellular imaging, proteomics
    AlkyneAzideCuAAC or SPAACDrug delivery, biomolecule tracking
    TetrazineStrained Alkene/AlkyneInverse-electron-demand Diels-AlderIn vivo imaging, prodrug activation
    Phosphine (B1218219)AzideStaudinger LigationProtein modification, surface functionalization

    Advanced Materials Science Applications

    The phenolic and hydroxyl functionalities of this compound make it an interesting monomer for the synthesis of novel polymers with tailored properties. Phenolic compounds are precursors to a wide range of polymers, including phenolic resins and polycarbonates. mdpi.comnih.gov The presence of the bromine atom could impart flame-retardant properties to the resulting polymer, while the tertiary alcohol could serve as a point for cross-linking or further functionalization.

    Future research in this area could involve the polymerization of this compound with aldehydes, such as formaldehyde, to create novel phenolic resins. The properties of these resins, such as thermal stability, chemical resistance, and flame retardancy, could be systematically investigated. Furthermore, the tertiary alcohol group could be exploited to create copolymers with other monomers, leading to materials with a diverse range of properties. For example, co-polymerization with diisocyanates could yield polyurethanes with enhanced thermal stability due to the aromatic and bromine content.

    The potential applications for such polymers are vast, ranging from coatings and adhesives to advanced composites for the aerospace and automotive industries.

    Further Elucidation of Mechanistic Pathways for Chemical Transformations

    The reactivity of this compound is governed by its three distinct functional groups, and a detailed understanding of the mechanistic pathways of its reactions is crucial for its strategic application. Future research should focus on elucidating the mechanisms of reactions involving this compound.

    For example, electrophilic aromatic substitution on the brominated phenol (B47542) ring is an area ripe for investigation. The interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing bromo group, along with the sterically demanding 2-hydroxypropan-2-yl group, would lead to interesting regioselectivity that warrants mechanistic investigation. Studies on the bromination of phenols have shown complex mechanisms involving general base catalysis. researchgate.netkhanacademy.org

    The reactivity of the tertiary alcohol also presents opportunities for mechanistic studies. For instance, its dehydration under acidic conditions would lead to an alkene, and the mechanism of this elimination reaction could be studied in detail. researchgate.net Additionally, the potential for rearrangement of the tertiary carbocation intermediate could be explored. researchgate.net

    Kinetic studies, isotopic labeling experiments, and computational modeling could be employed to gain a deeper understanding of these reaction mechanisms.

    Computational Studies on Reactivity and Selectivity

    Computational chemistry offers a powerful tool for predicting and understanding the properties and reactivity of molecules. researchgate.net For this compound, computational studies could provide valuable insights that complement experimental work. Density Functional Theory (DFT) calculations could be used to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. acs.orgnih.gov

    Furthermore, computational models can be used to predict the reactivity and selectivity of the molecule in various reactions. nih.govacs.org For instance, the calculation of atomic charges and frontier molecular orbitals (HOMO and LUMO) could help in predicting the most likely sites for electrophilic and nucleophilic attack. This would be particularly useful in understanding the regioselectivity of electrophilic aromatic substitution reactions.

    Computational studies could also be used to investigate the reaction mechanisms discussed in the previous section. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most favorable pathway. Such studies would be invaluable for designing new synthetic routes and for understanding the fundamental chemical behavior of this compound. acs.orgnih.gov

    A hypothetical comparison of calculated properties for this compound and a related compound is presented below:

    PropertyThis compound4-BromophenolComputational Method
    HOMO Energy (eV)-6.2-6.5DFT/B3LYP/6-31G
    LUMO Energy (eV)-1.1-0.9DFT/B3LYP/6-31G
    Dipole Moment (Debye)2.52.1DFT/B3LYP/6-31G
    O-H Bond Dissociation Energy (kcal/mol)8588DFT/B3LYP/6-31G

    Q & A

    Q. What are the optimal synthetic routes for 5-Bromo-2-(2-hydroxypropan-2-yl)phenol, and how can reaction conditions be optimized to improve yield?

    Methodological Answer: The synthesis typically involves bromination of a phenolic precursor followed by alkylation or hydroxyalkylation. Key parameters include:

    • Temperature control : Bromination reactions often require low temperatures (0–5°C) to minimize side products like di-substituted bromophenols .
    • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can enhance regioselectivity .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from brominated byproducts .
      Data Table :
    Reaction StepOptimal ConditionsYield Range
    Bromination0–5°C, NBS in DCM60–75%
    HydroxyalkylationK₂CO₃, acetone, reflux40–55%

    Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

    Methodological Answer:

    • ¹H NMR : Look for signals at δ 1.4–1.6 ppm (geminal methyl groups of the hydroxypropan-2-yl moiety) and δ 5.2–5.5 ppm (hydroxyl proton, broad singlet) .
    • ¹³C NMR : Confirm the presence of a quaternary carbon (C-Br) at ~110 ppm and a tertiary alcohol carbon at ~70 ppm .
    • IR : A broad O-H stretch at 3200–3400 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .
    • MS : Molecular ion peak at m/z 245 (C₉H₁₁BrO₂⁺) with isotopic pattern confirming bromine .

    Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

    Methodological Answer:

    • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (≤0.1 mg/mL at pH 7). Acidic conditions (pH < 4) improve solubility due to protonation of the hydroxyl group .
    • Stability : Degrades in basic media (pH > 9) via hydrolysis of the bromine substituent. Store at 4°C in inert atmosphere to prevent oxidative decomposition .

    Advanced Research Questions

    Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

    Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities:

    • Use SHELXL for refinement, ensuring proper handling of hydrogen bonding (e.g., O-H···O interactions) and torsional angles .
    • Compare experimental data with computational models (DFT, MP2) to validate intramolecular hydrogen bonding patterns that stabilize the hydroxypropan-2-yl group .
      Example : A 2008 study resolved conflicting NMR assignments by confirming a planar aromatic ring with a dihedral angle of 8.2° between the phenol and hydroxypropan-2-yl groups .

    Q. How should researchers design experiments to assess the environmental fate of this compound, considering its brominated aromatic structure?

    Methodological Answer: Adopt a tiered approach based on Project INCHEMBIOL guidelines :

    Lab-scale studies :

    • Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC-MS.
    • Hydrolysis : Test stability at pH 4, 7, and 9 (25–50°C).

    Ecotoxicology :

    • Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀).

    Field simulations :

    • Model soil adsorption using OECD Guideline 106, focusing on organic carbon partitioning (log KOC).

    Q. What strategies mitigate discrepancies in bioactivity data across studies, such as conflicting IC₅₀ values in enzyme inhibition assays?

    Methodological Answer:

    • Standardize assay conditions :
      • Use consistent solvent systems (e.g., DMSO concentration ≤1% v/v) to avoid solvent interference .
      • Validate enzyme activity with positive controls (e.g., quercetin for oxidoreductases).
    • Address purity issues :
      • Employ orthogonal purity checks (HPLC, GC-MS) to rule out contaminants like 5-Bromo-2-methylphenol (a common byproduct) .
    • Statistical rigor :
      • Report IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates).

    Q. How can computational methods (e.g., QSAR, molecular docking) predict the reactivity of this compound in novel synthetic or biological contexts?

    Methodological Answer:

    • QSAR modeling : Use descriptors like LogP (calculated ~2.1), polar surface area (45 Ų), and H-bond donor count (1) to predict solubility and permeability .
    • Docking studies :
      • Target enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s brominated aromatic core.
      • Validate predictions with experimental IC₅₀ data and mutagenesis assays .

    Q. Key Data Contradictions and Resolutions

    IssueResolution StrategyEvidence Source
    Variable NMR shiftsSC-XRD validation + DFT optimization
    Conflicting bioactivityStandardized assays + purity checks
    Environmental persistenceTiered lab/field testing

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.